(R)-Amlodipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacological Differences between (R)- and (S)-Amlodipine

- Activity: Research shows the pharmacological activity responsible for amlodipine's therapeutic effects resides mainly in the (S)-enantiomer [1]. The (R)-enantiomer has significantly lower potency in terms of lowering blood pressure.

- Metabolism: Studies suggest (S)-amlodipine is eliminated more slowly from the body compared to (R)-amlodipine [1]. This difference translates to a longer half-life, meaning the effects of (S)-amlodipine last longer.

Source

[1] Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity (MDPI) ()

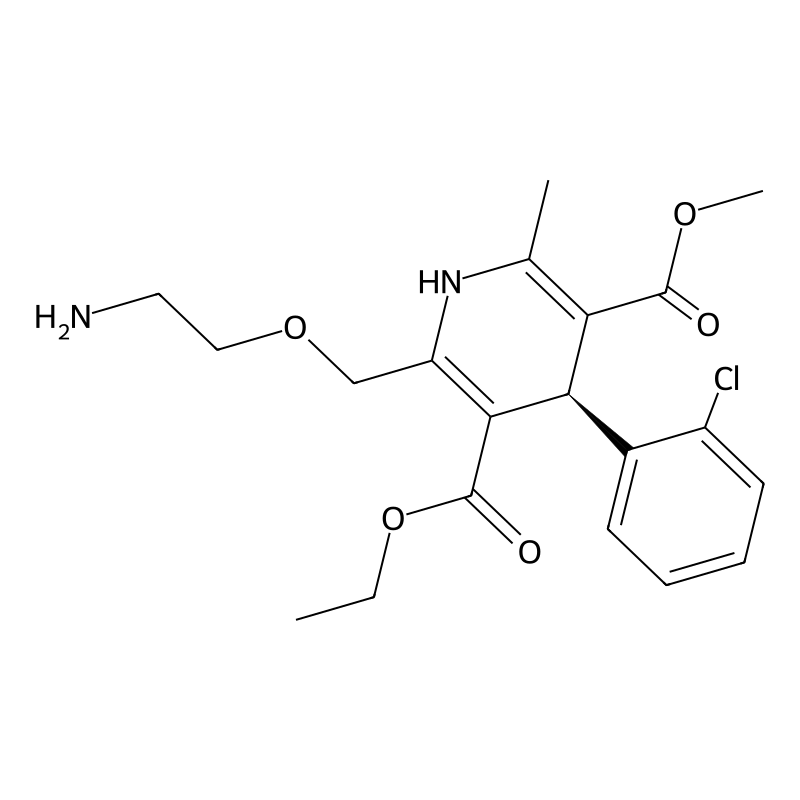

(R)-Amlodipine is the active enantiomer of amlodipine, a long-acting dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its chemical formula is CHClNO, with a molar mass of approximately 408.88 g/mol. The compound is known for its selective inhibition of calcium ion influx through cell membranes, which leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure .

(R)-Amlodipine, although less active, shares the mechanism of action with (S)-Amlodipine. DHCCBs like amlodipine work by selectively blocking calcium channels in the smooth muscle cells of blood vessel walls. This reduces the influx of calcium ions, causing relaxation of the smooth muscle cells, and consequently, vasodilation (widening of blood vessels) []. This mechanism lowers blood pressure by reducing peripheral vascular resistance.

The compound can also participate in metabolic reactions within the liver, where it is metabolized by cytochrome P450 enzymes, particularly CYP3A4, producing various inactive metabolites .

(R)-Amlodipine exhibits significant biological activity as a calcium channel blocker. Its primary effects include:

- Vasodilation: It relaxes vascular smooth muscle, leading to decreased blood pressure.

- Angina Relief: By reducing cardiac workload and oxygen demand, it alleviates symptoms of angina pectoris.

- Long Duration of Action: The drug has a prolonged half-life of 30 to 50 hours, allowing for once-daily dosing .

Adverse effects may include peripheral edema, dizziness, and flushing, which are common among calcium channel blockers .

The synthesis of (R)-Amlodipine typically involves several steps:

- Formation of Dihydropyridine Ring: The initial step includes the condensation of appropriate aldehydes and ketones to form the dihydropyridine core.

- Chiral Resolution: The (R)-enantiomer can be isolated through chiral resolution techniques such as chromatography or crystallization from racemic mixtures.

- Substitution Reactions: Subsequent reactions introduce the necessary functional groups to achieve the final structure .

These methods ensure high yield and purity of the (R)-isomer.

(R)-Amlodipine is primarily used in clinical settings for:

- Management of Hypertension: It effectively lowers blood pressure in patients with essential hypertension.

- Treatment of Angina Pectoris: It helps manage chronic stable angina by reducing myocardial oxygen demand.

Additionally, ongoing research explores its potential benefits in other cardiovascular conditions due to its vasodilatory effects .

Interaction studies have shown that (R)-Amlodipine can interact with various drugs, particularly those metabolized by CYP3A4. Notable interactions include:

- Increased Levels: Drugs like cyclosporine and simvastatin may have elevated levels when co-administered with (R)-Amlodipine due to shared metabolic pathways.

- CYP3A Inhibitors: Medications that inhibit CYP3A4 can increase (R)-Amlodipine concentrations in the body, necessitating dose adjustments .

These interactions highlight the importance of monitoring patient medication regimens when prescribing (R)-Amlodipine.

Several compounds share pharmacological similarities with (R)-Amlodipine, primarily within the class of calcium channel blockers. Below are some notable comparisons:

| Compound Name | Class | Unique Features |

|---|---|---|

| Nifedipine | Dihydropyridine | Shorter duration; more rapid onset of action |

| Diltiazem | Benzothiazepine | Also has antiarrhythmic properties |

| Verapamil | Phenylalkylamine | More effective for certain arrhythmias |

| Felodipine | Dihydropyridine | Similar efficacy but different pharmacokinetics |

While all these compounds act as calcium channel blockers, (R)-Amlodipine's long half-life and angioselectivity make it unique among them .

Chiral Auxiliary-Based Approaches

The utilization of chiral auxiliaries represents one of the most established methodologies for accessing enantiomerically pure (R)-Amlodipine. The stereoselective Michael addition employing t-butyl ester of L-valine as a chiral auxiliary has demonstrated exceptional enantioselectivity, achieving enantiomeric excess values exceeding 95% for all tested experimental conditions [3]. This methodology involves the asymmetric addition of the chiral auxiliary to appropriately substituted dihydropyridine precursors, followed by auxiliary removal to yield the desired (R)-enantiomer.

The mechanistic pathway involves the formation of a chelated intermediate where the chiral auxiliary directs the facial selectivity of the incoming nucleophile. The bulky t-butyl group effectively shields one face of the reactive center, forcing the addition to occur from the less hindered face, thereby establishing the desired R-configuration at the stereogenic center [4]. This approach has proven particularly effective for dihydropyridine derivatives bearing electron-withdrawing substituents at the 4-position.

Organocatalytic Enantioselective Synthesis

Recent advances in organocatalysis have opened new avenues for the enantioselective synthesis of (R)-Amlodipine through asymmetric Hantzsch-type reactions. The employment of chiral BINOL-derived phosphoric acids as organocatalysts has yielded promising results, with enantioselectivities ranging from 87% to greater than 99% enantiomeric excess [5] [6]. These catalysts operate through hydrogen bonding interactions and steric hindrance to direct the stereochemical outcome of the multicomponent condensation.

The four-component Hantzsch reaction utilizing chiral phosphoric acid catalysts represents a particularly attractive approach, as it allows direct access to substituted dihydropyridines without the need for auxiliary removal steps. The reaction typically involves the condensation of an aldehyde, two equivalents of β-dicarbonyl compounds, and an ammonium source in the presence of 10-20 mol% of the chiral catalyst [6]. The catalyst simultaneously activates multiple reaction components through dual hydrogen bonding, creating a highly organized transition state that favors formation of the R-enantiomer.

Metal-Complex Catalyzed Asymmetric Synthesis

Transition metal complexes incorporating chiral ligands have emerged as powerful tools for enantioselective dihydropyridine synthesis. The utilization of chiral N,N'-dioxide ligands in combination with nickel(II) or neodymium(III) metal centers has demonstrated exceptional performance, achieving both high yields (up to 99%) and outstanding enantioselectivities (up to 99% ee) [7] [8]. These catalytic systems operate through the formation of well-defined chiral coordination complexes that template the stereochemical outcome.

The mechanistic pathway involves the coordination of substrate molecules to the chiral metal center, creating a rigid framework that controls the approach of reactants. The large ionic radius of neodymium(III) enables the accommodation of multiple ligands, resulting in highly organized catalytic complexes with exceptional stereochemical control [9]. The choice between nickel(II) and neodymium(III) catalysts depends on the electronic nature of the substrate, with nickel complexes preferred for electron-rich systems and neodymium complexes for electron-deficient substrates.

Three-Component Cascade Reactions

Advanced synthetic methodologies involving three-component cascade reactions have been developed for the asymmetric synthesis of dihydropyridine derivatives. These reactions utilize chiral N,N'-dioxide/magnesium(II) complexes to catalyze nucleophilic addition/dearomative [4+2] cycloaddition/isomerization sequences [10] [11]. The process enables rapid access to structurally complex dihydropyridines with excellent stereocontrol, achieving enantiomeric excess values of 92-99%.

The cascade sequence begins with the generation of transient dipoles from N-heteroarenes and allenoates, followed by cycloaddition with methyleneindolinones. The chiral magnesium complex controls both the regio- and stereoselectivity of the transformation through organized transition states. This methodology represents a significant advancement in synthetic efficiency, as it constructs multiple bonds and stereocenters in a single operational sequence [11].

Catalytic Asymmetric Strategies in Dihydropyridine Derivative Synthesis

BINOL-Phosphoric Acid Catalysis

Chiral BINOL-derived phosphoric acids have established themselves as versatile catalysts for asymmetric dihydropyridine synthesis. The catalyst structure incorporates bulky aryl substituents at the 3,5-positions of the phosphoric acid moiety, creating a chiral pocket that effectively discriminates between enantiomeric transition states [5]. The most effective catalysts feature 3,5-bis(trifluoromethyl)phenyl or 3,5-dimethylphenyl substituents, which provide optimal steric interactions.

The catalytic mechanism involves simultaneous activation of multiple components through hydrogen bonding interactions. The phosphoric acid proton activates the imine component while the phosphoryl oxygen coordinates to the enol form of the dicarbonyl compound [6]. This dual activation creates a highly organized transition state that exhibits strong preference for formation of the R-configured product. Solvent effects play a crucial role, with chloroform providing superior enantioselectivities compared to alcoholic solvents due to reduced competitive hydrogen bonding.

Chiral Base Catalysis

The application of chiral base catalysts, particularly cinchona alkaloid derivatives, has shown promise for asymmetric dihydropyridine synthesis. β-Isocupreidine has demonstrated moderate but synthetically useful enantioselectivities (40-54% ee) in the organocatalytic synthesis of highly functionalized 1-benzamido-1,4-dihydropyridine derivatives [12]. The reaction involves the condensation of hydrazones with alkylidenemalononitriles, representing a novel approach to chiral dihydropyridine construction.

The mechanism involves the formation of an enamine intermediate between the chiral base and the active methylene component, followed by nucleophilic addition to the electrophilic alkene. The quinuclidine nitrogen of the catalyst provides the necessary basicity for enamine formation, while the quinoline moiety contributes to facial selectivity through π-π stacking interactions [12]. Although the enantioselectivities are moderate, this methodology opens new avenues for dihydropyridine synthesis using readily available starting materials.

Dual Catalytic Systems

Sophisticated dual catalytic systems combining multiple activation modes have been developed for enhanced stereochemical control. The "trio catalytic system" reported by Wang and coworkers employs simultaneous enamine, Brønsted acid, and Lewis acid catalysis to promote aza-Diels-Alder reactions leading to chiral dihydropyridines [13]. This system achieves excellent yields (59-84%) and outstanding enantioselectivities (91-99% ee) through synergistic activation.

The catalytic system utilizes a chiral BINOL-derived phosphoric acid as the Brønsted acid component, yttrium triflate as the Lewis acid, and an in situ generated enamine as the nucleophilic component. The three catalysts work in concert to activate different reaction partners simultaneously, creating a highly organized transition state that strongly favors formation of one enantiomer [13]. This approach represents the current state-of-the-art in catalytic asymmetric dihydropyridine synthesis.

Resolution Techniques for Enantiomeric Purification

Diastereomeric Salt Formation

Classical resolution through diastereomeric salt formation remains the most industrially viable approach for large-scale enantiomer separation. The utilization of L-(+)-tartaric acid and related tartaric acid derivatives has proven highly effective for (R)-Amlodipine isolation [14] [15] [16]. The process involves treatment of racemic amlodipine with the chiral resolving agent in appropriate organic solvents, leading to the formation of diastereomeric salts with different solubilities.

O,O'-Di-p-toluoyl-D-tartaric acid has demonstrated exceptional resolving ability, providing access to (R)-amlodipine with enantiomeric excess values exceeding 95% [14]. The resolution process typically employs acetonitrile/isopropanol solvent mixtures (1:9 ratio) to optimize the solubility differences between diastereomeric salts. The less soluble diastereomer crystallizes preferentially, enabling separation through simple filtration followed by salt cleavage to regenerate the free base.

The mechanism of discrimination relies on the formation of different hydrogen bonding networks and crystal packing arrangements between the two diastereomeric salts. Computational studies using PM3 semi-empirical methods have revealed that the (R)-amlodipine/D-tartrate complex exhibits more favorable interaction energies (-5.9964 kcal/mol) compared to the corresponding S-enantiomer complex [1]. This energetic difference translates directly into the observed solubility differences that enable effective separation.

Chromatographic Separation Methods

High-performance liquid chromatography employing chiral stationary phases represents the gold standard for analytical and semi-preparative enantiomer separation. Polysaccharide-derived chiral stationary phases, particularly cellulose and amylose derivatives, have demonstrated exceptional performance for amlodipine enantiomer separation [17] [18]. The CHIRALCEL OD-RH column system achieves baseline separation with resolution values exceeding 2.0 using gradient elution with isopropanol/hexane mobile phases.

The separation mechanism involves multiple chiral recognition elements including hydrogen bonding, π-π interactions, and steric exclusion effects between the analyte and the chiral stationary phase. The polysaccharide backbone provides a three-dimensional chiral environment with multiple interaction sites, enabling discrimination between enantiomers based on subtle differences in binding affinity [18]. Immobilized polysaccharide phases offer additional advantages through compatibility with a broader range of solvents, including strong modifiers like ethyl acetate and tetrahydrofuran.

Supercritical fluid chromatography has emerged as a powerful alternative to conventional HPLC for chiral separations. The technique offers significant advantages including faster analysis times, reduced solvent consumption, and enhanced resolution compared to liquid chromatography [19]. The utilization of carbon dioxide with organic modifiers enables rapid method development and efficient separations on both analytical and semi-preparative scales.

Capillary Electrophoresis-Based Separation

Capillary electrophoresis utilizing cyclodextrin derivatives as chiral selectors provides an efficient analytical method for enantiomer quantification. Hydroxypropyl-β-cyclodextrin has demonstrated the strongest recognition ability among cyclodextrin derivatives tested, achieving effective separation of amlodipine enantiomers within 6 minutes [2]. The optimization of electrophoretic conditions including buffer pH, cyclodextrin concentration, and temperature enables fine-tuning of separation performance.

The chiral recognition mechanism involves the formation of inclusion complexes between the amlodipine enantiomers and the cyclodextrin cavity. The S-enantiomer exhibits stronger binding affinity due to more favorable hydrophobic interactions and hydrogen bonding with the cyclodextrin hydroxyl groups [2]. This differential binding translates into different electrophoretic mobilities, enabling baseline separation under optimized conditions.

Carboxymethyl-β-cyclodextrin has emerged as particularly effective for amlodipine separation in alkaline buffer systems. The anionic nature of this cyclodextrin derivative enables separation through both inclusion complex formation and electrostatic interactions [20] [21]. Theoretical calculations using density functional theory have confirmed that the (-)-S-amlodipine/CM-β-CD complex exhibits superior energetic characteristics compared to the (+)-R-amlodipine complex, providing fundamental understanding of the separation mechanism.

Enantioselective Liquid-Liquid Extraction

Biphasic recognition chiral extraction systems represent an innovative approach to enantiomer separation that combines the advantages of both liquid-liquid extraction and chiral recognition. The system employs hydrophobic D-diisopropyl tartrate in the organic phase and hydrophilic hydroxypropyl-β-cyclodextrin in the aqueous phase [1]. This dual recognition system exhibits superior separation efficiency compared to single-phase systems.

The extraction mechanism involves preferential recognition of the R-enantiomer by the tartaric acid derivative in the organic phase, while the S-enantiomer is selectively complexed by cyclodextrin in the aqueous phase. Computational studies have confirmed that D-diisopropyl tartrate exhibits the strongest interaction with R-amlodipine (interaction energy -5.9964 kcal/mol), while hydroxypropyl-β-cyclodextrin preferentially binds S-amlodipine (interaction energy -14.3025 kcal/mol) [1]. This complementary selectivity enables highly efficient enantiomer separation.

Process Optimization for Industrial-Scale Production

Continuous Flow Processing

The implementation of continuous flow technology represents a paradigm shift in pharmaceutical manufacturing, offering significant advantages for stereoselective synthesis. Continuous flow asymmetric synthesis enables precise control over reaction parameters including temperature, residence time, and mixing efficiency [22] [23]. These factors are particularly crucial for maintaining high enantioselectivity in temperature-sensitive transformations.

Flow chemistry enables the utilization of extreme reaction conditions that would be challenging to implement in batch processes. Sub-ambient temperatures, which often enhance enantioselectivity, can be maintained consistently throughout the reaction vessel using specialized heat exchangers [24]. Additionally, the excellent heat and mass transfer characteristics of microreactors enable rapid reaction times while maintaining high selectivity.

The scalability of continuous flow processes is achieved through numbering-up strategies rather than traditional scale-up approaches. Multiple parallel microreactors operating under identical conditions can provide the throughput required for commercial production while maintaining the excellent selectivity achieved in laboratory-scale development [22]. This approach eliminates many of the scale-up challenges associated with conventional batch processing.

Process Analytical Technology Integration

Modern pharmaceutical manufacturing increasingly relies on process analytical technology to ensure consistent product quality and optimize process performance. Real-time monitoring of critical quality attributes including enantiomeric excess, conversion, and impurity levels enables immediate process adjustments to maintain optimal performance [25] [26]. Inline spectroscopic techniques including UV-Vis, near-infrared, and Raman spectroscopy provide continuous feedback on reaction progress.

Chiral analysis techniques have been adapted for process monitoring applications, with polarimetric detection providing real-time information about enantiomeric composition. Advanced chemometric models enable the correlation of spectroscopic data with quantitative enantiomeric excess measurements, facilitating automated process control [25]. This integration of analytical chemistry with process engineering represents the future of pharmaceutical manufacturing.

The implementation of Quality by Design principles requires thorough understanding of the relationship between process parameters and product quality attributes. Design of experiments approaches enable systematic exploration of the parameter space to identify optimal operating conditions [27]. Statistical models derived from these studies guide process optimization and enable robust control strategies for industrial implementation.

Crystallization Engineering

Controlled crystallization represents a critical unit operation for pharmaceutical manufacturing, particularly for chiral compounds where polymorphism can significantly impact product properties. The development of robust crystallization processes requires detailed understanding of solubility behavior, nucleation kinetics, and crystal growth mechanisms [28] [29]. Seeded crystallization strategies enable reproducible production of the desired crystal form with consistent particle size distribution.

Temperature programming and cooling rate optimization play crucial roles in determining crystal quality and enantiomeric purity. Slow cooling rates generally favor the formation of thermodynamically stable crystal forms with higher enantiomeric purity, while rapid cooling may lead to metastable polymorphs or racemic compound formation [29]. The implementation of controlled nucleation techniques minimizes the formation of undesired crystal forms.

Advanced crystallization technologies including spherical crystallization and continuous crystallization offer advantages for pharmaceutical manufacturing. Spherical crystallization produces particles with improved flow properties and reduced dust formation, enhancing downstream processing efficiency [28]. Continuous crystallization enables steady-state operation with consistent product quality and reduced batch-to-batch variability.

Environmental and Economic Considerations

Industrial-scale synthesis must balance economic viability with environmental responsibility. Green chemistry principles guide the selection of solvents, catalysts, and synthetic routes to minimize environmental impact while maintaining economic competitiveness [22]. The utilization of renewable feedstocks and recyclable catalysts reduces the environmental footprint of pharmaceutical manufacturing.

Atom economy represents a crucial consideration in route selection, with synthetic pathways that maximize the incorporation of starting materials into the final product preferred over routes that generate significant waste streams [23]. Catalytic processes generally exhibit superior atom economy compared to stoichiometric reactions, making them preferred for industrial implementation despite potentially higher catalyst costs.

Life cycle assessment provides a comprehensive evaluation of the environmental impact of different synthetic routes, considering factors including raw material extraction, manufacturing energy requirements, waste generation, and end-of-life disposal [22]. These analyses guide the selection of sustainable manufacturing processes that minimize total environmental impact throughout the product lifecycle.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: van Zwieten PA. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties. Clin Cardiol. 1994 Sep;17(9 Suppl 3):III3-6. Review. PubMed PMID: 9156957.